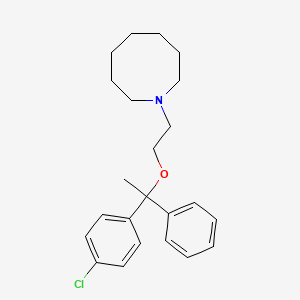
L-Proline, 1-(aminocarbonyl)-
Descripción general
Descripción
L-Proline, 1-(aminocarbonyl)-, also known as 1-Carbamoylpyrrolidine-2-carboxylic acid, is a naturally occurring amino acid that plays a vital role in various biological functions. It has a molecular formula of C6H10N2O3 and a molecular weight of 158.16 . It is a main precursor of extracellular collagens, antimicrobial peptides, salivary proteins, and cornifins .
Synthesis Analysis
L-Proline is synthesized from L-glutamic acid . It is used as an asymmetric catalyst in organic synthesis and asymmetric aldol cyclization . It is also used in the synthesis of heterocyclic skeletons such as coumarin, spiro-oxindoles, imidazoles, benzimidazoles, quinoxalines, podophyllotoxin, benzothiazoles, isoxazolidines, phenothiazines, aziridine, indole, 1,5-benzodiazepines, pyridine, and quinazolines .Molecular Structure Analysis
L-Proline is a small molecule, non-toxic, inexpensive, and readily available in both enantiomeric forms having bifunctional acid-base sites . It is the only natural amino acid that contains a secondary amine group .Chemical Reactions Analysis
L-Proline acts as a bifunctional catalyst (organo-catalyst). The amino-functional group acts as a Lewis base type while carboxylic acids act as Brønsted acid type catalysts . It catalyzes different asymmetric syntheses, including known reactions such as Aldol condensation, Mannich reaction, Michael Addition, Knoevenagel condensation, Hantzsch synthesis, OXA-Michael Henry tandem, Ullmann reactions, Wieland-Miescher ketone synthesis, Robinson annulation, Biginelli reaction, α- amination .Physical And Chemical Properties Analysis
L-Proline is a small molecule with a molar mass of 115.13046 g/mol. Its molecular formula is C5H9NO2 . It is a white crystal with a melting point of 205–228 ºC (dec.) . It is soluble in water at 1623 g/L (25 °C) .Aplicaciones Científicas De Investigación
Biochemical Analysis and Metabolic Disorders
L-Proline plays a significant role in biochemical analyses, especially for diagnosing metabolic disorders. Its quantification is vital in understanding various metabolic processes in living organisms, including humans .
Molecular Docking and Enzyme Inhibition
L-Proline derivatives have been studied for their inhibitory activity on enzymes like angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure. Molecular docking studies help in understanding the interaction between L-Proline derivatives and enzymes .
Organo-Catalysis in Organic Chemistry
L-Proline and its derivatives serve as versatile organo-catalysts in multicomponent reactions, leading to the synthesis of biologically relevant heterocycles, which are key components in over 60% of drugs and agrochemicals .
Physiological Properties and Microbial Production
Recent discoveries have highlighted the physiological properties of L-Proline analogues, their microbial production, and metabolism. These findings are crucial for fundamental research and industrial applications .
Mecanismo De Acción
Target of Action
L-Proline, 1-(aminocarbonyl)-, also known as 1-(Aminocarbonyl)-L-proline, primarily targets the Mammalian Target of Rapamycin Complex 1 (mTORC1) . mTORC1 is a key regulator of cell growth and metabolism, and its activation can enhance cell viability .
Mode of Action
L-Proline interacts with its target, mTORC1, by activating the signaling pathway . This activation is accompanied by the enhanced protein abundance of p-mTORC1, p-p70S6K, p-S6, and p-4E-BP1 . Additionally, L-Proline dose-dependently enhances the mRNA expression of proline transporters, elevates proline concentration, and increases the protein abundance of proline dehydrogenase (PRODH) .
Biochemical Pathways
The metabolism of L-Proline is a key pathway in the metabolic rewiring that sustains cell proliferation, survival, and metastatic spread . The enzymes Pyrroline-5-carboxylate reductase (PYCR) and Proline dehydrogenase (PRODH), which catalyze the last step in proline biosynthesis and the first step of its catabolism respectively, are extensively associated with the progression of several malignancies .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Proline, 1-(aminocarbonyl)- are not readily available, it’s known that the compound has a molecular weight of 158.16 g/mol
Result of Action
The activation of mTORC1 signaling by L-Proline leads to enhanced cell viability . It also modulates the intracellular redox environment, resulting in lower reactive oxygen species (ROS) levels, upregulated mRNA expression of the catalytic subunit of glutamate–cysteine ligase (GCLC) and glutathione synthetase (GSS), as well as enhanced total (T)-GSH and GSH concentration .
Action Environment
The action of L-Proline, 1-(aminocarbonyl)- can be influenced by environmental factors. For instance, the outcome of rewiring proline metabolism differs between conditions of nutrient and oxygen limitation
Safety and Hazards
Direcciones Futuras
L-Proline has been observed to have tremendous applications in organic chemistry and can also act as a 'Green catalyst’ . It is a promising candidate for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . It is also an essential component of collagen and is important for proper functioning of joints and tendons .
Propiedades
IUPAC Name |
(2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959461 | |
| Record name | 1-[Hydroxy(imino)methyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 1-(aminocarbonyl)- | |
CAS RN |
38605-65-1 | |
| Record name | L-Proline, 1-(aminocarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Hydroxy(imino)methyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





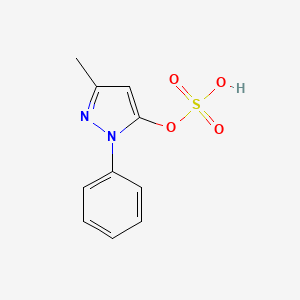


![Bis[2-(2-hydroxyethoxy)ethyl]-(2-hydroxyethyl)-octadecylazanium;chloride](/img/structure/B1618759.png)
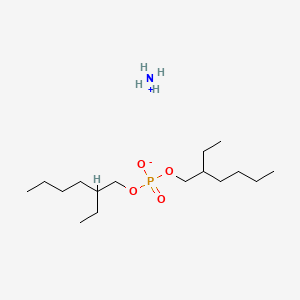

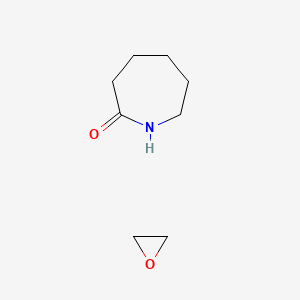
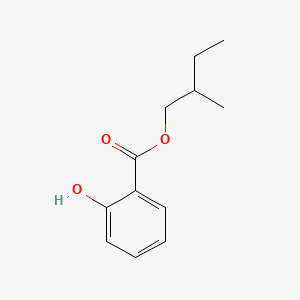

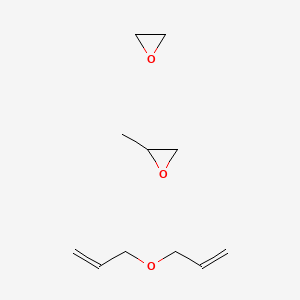
![Benzene, [2-(cyclohexyloxy)ethyl]-](/img/structure/B1618771.png)
